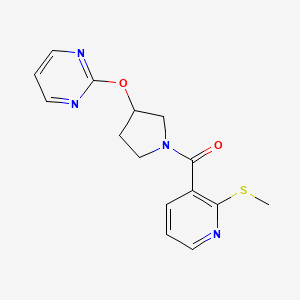

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is a derivative of pyridin-3-yl-pyrimidin-2-yl . These derivatives have been synthesized and evaluated for their biological activities .

Synthesis Analysis

The synthesis of pyridin-3-yl-pyrimidin-2-yl derivatives has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the use of trimethylamine or magnesium oxide nanoparticles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various spectroscopic techniques .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

This compound can be used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . These derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Inhibitors of Receptor Tyrosine Kinase

The synthesized derivatives of this compound have been evaluated for their biological activities, including their potential as inhibitors of receptor tyrosine kinase .

Anticancer Activity

These compounds have shown promising anticancer activity against lung cancer. For instance, compound IIB gives ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines .

Antibacterial and Antifungal Activity

The derivatives have also shown antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species . Derivative IIC showed the highest activity (MIC 16–128 μg/mL), which can be attributed to its structure .

Antioxidant Activity

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid (4.45–4.83 μg/mL) .

Pharmacokinetic Profiles

The ADME characteristics of the final synthesized compounds were analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

Anti-fibrosis Activity

Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Drug Development

This compound can be used as a synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mecanismo De Acción

The biological activities of these derivatives have been evaluated. They have been found to possess more cytotoxic activity than the reference drug (i.e., imatinib). They have shown anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Direcciones Futuras

Propiedades

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-22-13-12(4-2-6-16-13)14(20)19-9-5-11(10-19)21-15-17-7-3-8-18-15/h2-4,6-8,11H,5,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRVHQUIMACBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 4-((6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2694587.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2694591.png)

![3-(2-Ethoxyethyl)-1,6,7-trimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2694594.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B2694595.png)

![5-butyl-2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2694598.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2694602.png)

![1-(3,5-dimethylphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2694605.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2694610.png)